5,5'-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde
Overview
Description
5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of multiple aldehyde groups and a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde typically involves the oxidation of precursor compounds. One common method includes the reaction of 2,2’-bipyridine with nitric oxide (NO) gas, followed by an oxidation reaction under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the development of fluorescent probes for detecting metal ions.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde involves its ability to form stable complexes with metal ions. The aldehyde groups and the pyridine ring can coordinate with metal ions, facilitating various catalytic and detection processes. This coordination ability makes it a valuable tool in both analytical and synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine-5,5’-dicarbaldehyde: Similar in structure but lacks the additional formylpyridinyl group.
5,5’-Diformyl-2,2’-bipyridyl: Another related compound with two formyl groups but different substitution patterns.
Uniqueness
5,5’-(5-(5-Formylpyridin-2-yl)-1,3-phenylene)dipicolinaldehyde is unique due to its specific arrangement of formyl groups and the presence of a pyridine ring, which enhances its ability to participate in a variety of chemical reactions and form stable complexes with metal ions .
Properties
IUPAC Name |
6-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-16-1-6-24(27-10-16)21-8-19(17-2-4-22(14-29)25-11-17)7-20(9-21)18-3-5-23(15-30)26-12-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHFDDLPTAGBNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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